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Compound of Interest

Compound Name: Milategrast

Cat. No.: B1676591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug Milategrast with

established therapies for Inflammatory Bowel Disease (IBD). Due to the discontinuation of

Milategrast's clinical development for IBD, publicly available quantitative data is limited.

Therefore, this guide focuses on a qualitative comparison of its novel mechanism of action

alongside a quantitative benchmarking of current therapeutic agents, supported by

experimental data from pivotal clinical trials.

Executive Summary
Milategrast (E6007), an orally administered small molecule, was under development by Eisai

and EA Pharma as an inhibitor of integrin activation. Its development for ulcerative colitis was

discontinued in Phase II trials due to business priorities.[1] While clinical efficacy and safety

data for Milategrast in IBD are not publicly available, preclinical studies revealed a novel

mechanism of action: the inhibition of the interaction between calreticulin (CRT) and integrin α4

(ITGA4).[2] This mechanism prevents the adhesion and infiltration of leukocytes into inflamed

gut tissue.[2]

Current IBD therapies, including anti-TNF agents (infliximab, adalimumab), other anti-integrin

antibodies (vedolizumab), and Janus kinase (JAK) inhibitors (tofacitinib), have well-
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documented efficacy and safety profiles from numerous clinical trials. This guide will present a

comparative overview of these therapies against the known preclinical profile of Milategrast.

Mechanism of Action Comparison
The primary therapeutic strategies in IBD aim to modulate the immune response to reduce

inflammation in the gastrointestinal tract. Milategrast and current therapies achieve this

through distinct molecular targets.

Milategrast: Milategrast operates through a unique intracellular mechanism by binding to

calreticulin, a chaperone protein. This binding disrupts the interaction between calreticulin and

the cytoplasmic tail of integrin α-subunits, preventing the conformational change required for

integrin activation and subsequent leukocyte adhesion.[2][3]
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Milategrast's intracellular mechanism of action.
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Anti-TNF-α Agents (e.g., Infliximab, Adalimumab): These are monoclonal antibodies that

bind to and neutralize both soluble and transmembrane forms of tumor necrosis factor-alpha

(TNF-α), a key pro-inflammatory cytokine. This action prevents TNF-α from binding to its

receptors, thereby downregulating the inflammatory cascade.

Anti-Integrin Antibodies (e.g., Vedolizumab): These are monoclonal antibodies that target the

α4β7 integrin heterodimer on the surface of leukocytes. By blocking the interaction between

α4β7 and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on

endothelial cells in the gut, vedolizumab selectively inhibits leukocyte trafficking to the

inflamed intestinal tissue.

Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib): These are small molecules that act

intracellularly to inhibit the activity of Janus kinases (JAKs). JAKs are critical components of

signaling pathways for numerous cytokines involved in IBD pathogenesis. By blocking JAKs,

these inhibitors disrupt the downstream signaling cascade that leads to the production of

inflammatory mediators.
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Mechanisms of Current IBD Therapies
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Signaling pathways of current IBD therapies.
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Quantitative Data Comparison
While direct comparative data for Milategrast is unavailable, the following tables summarize

the efficacy and safety of key current IBD therapies from their pivotal clinical trials.

Efficacy in Ulcerative Colitis (Induction Therapy)
Therapy (Trial) Dosage

Primary
Endpoint

Efficacy Rate
(Drug)

Efficacy Rate
(Placebo)

Infliximab (ACT

1)

5 mg/kg at

weeks 0, 2, 6

Clinical

Response at

Week 8

69% 37%

Vedolizumab

(GEMINI 1)

300 mg IV at

weeks 0, 2

Clinical

Response at

Week 6

47.1% 25.5%

Tofacitinib

(OCTAVE

Induction 1 & 2)

10 mg BID for 8

weeks

Remission at

Week 8
18.5% & 16.6% 8.2% & 3.6%

Efficacy in Crohn's Disease (Induction Therapy)
Therapy (Trial) Dosage

Primary
Endpoint

Efficacy Rate
(Drug)

Efficacy Rate
(Placebo)

Adalimumab

(CLASSIC I)

160 mg at week

0, 80 mg at week

2

Remission at

Week 4
36% 12%

Safety Profile (Adverse Events)
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Therapy (Trial)
Most Common Adverse
Events

Serious Adverse Events

Infliximab (ACT 1)
Upper respiratory tract

infection, headache, nausea

Infusion-related reactions,

infections

Adalimumab (CLASSIC I)
Injection site reactions, upper

respiratory tract infection
Serious infections

Vedolizumab (GEMINI 1)
Nasopharyngitis, headache,

arthralgia

Infections, infusion-related

reactions

Tofacitinib (OCTAVE Induction

1 & 2)

Nasopharyngitis, headache,

upper respiratory tract infection

Serious infections, herpes

zoster

Experimental Protocols
Detailed methodologies for the pivotal clinical trials of the comparator drugs are outlined below.

Infliximab: ACT 1 Trial
Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 364 adult patients with moderate-to-severe active ulcerative colitis who had an

inadequate response to conventional therapy.

Intervention: Patients were randomized to receive intravenous infusions of infliximab (5

mg/kg or 10 mg/kg) or placebo at weeks 0, 2, and 6, and then every 8 weeks.

Primary Endpoint: Clinical response at week 8, defined as a decrease in the Mayo score of

at least 3 points and at least 30%, with an accompanying decrease in the rectal bleeding

subscore of at least 1 point or an absolute rectal bleeding subscore of 0 or 1.

Key Assessments: Mayo score, endoscopy, C-reactive protein levels, and quality of life

questionnaires.
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Infliximab ACT 1 Trial Workflow

Screening

Randomization
(1:1:1)

Placebo IV Infliximab 5 mg/kg IV Infliximab 10 mg/kg IV

Dosing at Weeks 0, 2, 6
and every 8 weeks

Primary Endpoint:
Clinical Response at Week 8

Follow-up to Week 54
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Workflow of the Infliximab ACT 1 trial.

Adalimumab: CLASSIC I Trial
Study Design: A 4-week, randomized, double-blind, placebo-controlled induction trial.

Participants: 299 adult patients with moderate to severe Crohn's disease who were naive to

anti-TNF therapy.
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Intervention: Patients were randomized to one of four subcutaneous induction regimens at

weeks 0 and 2: placebo, adalimumab 40 mg/20 mg, 80 mg/40 mg, or 160 mg/80 mg.

Primary Endpoint: The primary endpoint was the induction of clinical remission (defined as a

Crohn's Disease Activity Index [CDAI] score <150) at week 4.

Key Assessments: CDAI score, Inflammatory Bowel Disease Questionnaire (IBDQ), and C-

reactive protein levels.

Adalimumab CLASSIC I Trial Workflow

Screening

Randomization
(1:1:1:1)

Placebo SC Adalimumab 40/20 mg SC Adalimumab 80/40 mg SC Adalimumab 160/80 mg SC

Dosing at Weeks 0 & 2

Primary Endpoint:
Remission at Week 4
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Workflow of the Adalimumab CLASSIC I trial.

Vedolizumab: GEMINI 1 Trial
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Study Design: A phase 3, randomized, double-blind, placebo-controlled trial with induction

and maintenance phases.

Participants: Adult patients with moderately to severely active ulcerative colitis who had

failed at least one conventional therapy.

Intervention: In the induction phase, patients were randomized to receive intravenous

vedolizumab 300 mg or placebo at weeks 0 and 2. Responders at week 6 were then re-

randomized to receive vedolizumab every 8 or 4 weeks, or placebo, for the maintenance

phase.

Primary Endpoint: The primary endpoint for the induction phase was clinical response at

week 6. The primary endpoint for the maintenance phase was clinical remission at week 52.

Key Assessments: Mayo score, endoscopy, and health-related quality of life assessments.
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Vedolizumab GEMINI 1 Trial Workflow

Induction Phase

Maintenance Phase (Responders)

Screening

Randomization

Placebo IV Vedolizumab 300 mg IV

Dosing at Weeks 0 & 2

Endpoint:
Clinical Response at Week 6

Re-randomization

Placebo IV Vedolizumab Q8W IV Vedolizumab Q4W IV

Dosing up to Week 52

Endpoint:
Clinical Remission at Week 52
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Workflow of the Vedolizumab GEMINI 1 trial.
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Tofacitinib: OCTAVE Induction Trials
Study Design: Two identical phase 3, randomized, double-blind, placebo-controlled induction

trials (OCTAVE Induction 1 and 2).

Participants: Adult patients with moderately to severely active ulcerative colitis who had an

inadequate response or were intolerant to conventional therapy or a TNF antagonist.

Intervention: Patients were randomized to receive oral tofacitinib 10 mg twice daily or

placebo for 8 weeks.

Primary Endpoint: The primary endpoint for both trials was remission at week 8, defined as a

total Mayo score of ≤2 with no individual subscore >1, and a rectal bleeding subscore of 0.

Key Assessments: Mayo score, endoscopy, and patient-reported outcomes.

Tofacitinib OCTAVE Induction Trial Workflow

Screening

Randomization
(OCTAVE Induction 1 & 2)

Placebo (Oral) Tofacitinib 10 mg BID (Oral)

Dosing for 8 Weeks

Primary Endpoint:
Remission at Week 8
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Workflow of Tofacitinib OCTAVE Induction trials.

Conclusion
Milategrast presented a promising and novel intracellular mechanism for the treatment of IBD

by targeting the calreticulin-integrin interaction. This approach is distinct from the extracellular

or cytokine-signaling-focused mechanisms of current therapies. However, with the

discontinuation of its clinical development, a direct quantitative comparison of its efficacy and

safety against established treatments is not possible.

The provided data on current anti-TNF, anti-integrin, and JAK inhibitor therapies demonstrate

their established efficacy in inducing and maintaining remission in patients with moderate to

severe IBD. The choice of therapy is often guided by patient-specific factors, including disease

severity, prior treatment history, and safety considerations. While the journey of Milategrast in
IBD has ended, the exploration of novel intracellular targets for modulating leukocyte adhesion

remains a valuable area for future drug development in inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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